5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
Description
This compound belongs to the oxazole-carbonitrile class, characterized by a piperazine ring substituted with a 3-chlorobenzoyl group at the 1-position and a 2-chlorophenyl group at the 2-position of the oxazole core. Its molecular formula is C24H19Cl2N4O2, with a molecular weight of 469.34 g/mol.
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-15-5-3-4-14(12-15)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPRXZWYDKMRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxazole derivatives with oxidized piperazine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Investigated for antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Explored as potential therapeutic agents for various diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Features :
- Oxazole core : Provides rigidity and aromaticity, enhancing binding affinity to biological targets.
- 3-Chlorobenzoyl-piperazine : Introduces electron-withdrawing effects and modulates pharmacokinetic properties.
- 2-Chlorophenyl substituent : Enhances lipophilicity and steric bulk, influencing receptor selectivity.
Synthesis methods for related compounds involve multicomponent reactions () or substitutions on preformed oxazole scaffolds .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, and research findings:
Key Trends and Insights
Substituent Effects :
- Chlorine vs. Fluorine : Chlorine increases lipophilicity and steric hindrance, while fluorine improves metabolic stability and electronegativity .
- Aryl vs. Heteroaryl : Furyl () reduces molecular weight but may decrease target affinity compared to chlorophenyl.
Synthetic Accessibility :
- Multicomponent one-pot reactions () are efficient for oxazole-carbonitrile synthesis.
- Piperazine acylation with benzoyl chlorides is a common step .
Research Gaps: Limited pharmacological data for the target compound; activity inferred from pesticidal analogs (). Structural analogs with ethenyl linkers () suggest utility in photophysical applications, but experimental validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
